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Introduction

3-Formyl-1-phenylindazole is a heterocyclic compound of significant interest in medicinal
chemistry and materials science. As with any novel compound, unequivocal structural
confirmation is paramount. This technical guide provides an in-depth analysis of the expected
spectroscopic data for 3-formyl-1-phenylindazole, offering a predictive framework for
researchers engaged in its synthesis and characterization. By leveraging established principles
of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), we will dissect the anticipated spectral features that collectively serve as a fingerprint for
this molecule. This guide is designed to be a practical resource for researchers, scientists, and
drug development professionals, enabling them to confidently identify and characterize this
important chemical entity.

Molecular Structure of 3-Formyl-1-phenylindazole

A clear understanding of the molecular architecture is fundamental to interpreting its
spectroscopic data. The structure of 3-formyl-1-phenylindazole, featuring a phenyl-
substituted indazole core with a formyl group at the 3-position, is depicted below.

Figure 1: Molecular Structure of 3-Formyl-1-phenylindazole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 3-formyl-1-phenylindazole, both *H and *C NMR will provide critical
information for structural verification.[1]

'H NMR Spectroscopy

Theoretical Basis: *H NMR spectroscopy provides information about the chemical environment
of hydrogen atoms in a molecule. The chemical shift (d) is indicative of the electronic
environment of a proton, while the splitting pattern (multiplicity) reveals the number of
neighboring protons.

Experimental Protocol:

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCIs
or DMSO-ds).

e Transfer the solution to a 5 mm NMR tube.

e Acquire the *H NMR spectrum on a 400 MHz or higher field spectrometer.

e Process the data, including Fourier transformation, phase correction, and baseline
correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Expected *H NMR Data (400 MHz, CDCls3):
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10.1 s 1H H attached to formyl C
~8.2 d 1H Indazole H-4
~7.8 d 1H Indazole H-7
Indazole H-5, H-6 and
~7.6-7.4 m 6H
Phenyl H
~7.3 t 1H Phenyl H

Interpretation: The most downfield signal, a singlet at approximately 10.1 ppm, is characteristic
of the aldehydic proton of the formyl group. The aromatic region will display a series of signals
corresponding to the protons of the indazole and phenyl rings. The protons on the indazole ring
are expected to be distinct from those on the phenyl ring. The specific splitting patterns
(doublets, triplets, multiplets) will be dependent on the coupling constants between adjacent
protons. More complex splitting patterns may arise due to overlapping signals in the aromatic
region.

3C NMR Spectroscopy

Theoretical Basis: 33C NMR spectroscopy provides information about the carbon skeleton of a
molecule. The chemical shift of each carbon atom is dependent on its hybridization and
electronic environment.

Experimental Protocol:

Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

Acquire the 13C NMR spectrum, typically using a proton-decoupled sequence.

Longer acquisition times may be necessary due to the low natural abundance of :3C.

Process and reference the spectrum similarly to the *H NMR spectrum.

Expected 3C NMR Data (100 MHz, CDCIs):
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Chemical Shift (6, ppm) Assighment
~185 C=0 (formyl)
~145 Indazole C-3
~140 Indazole C-7a
~138 Phenyl C-1'
~130-120 Aromatic C-H
~110 Indazole C-7

Interpretation: The carbonyl carbon of the formyl group is expected to be the most downfield
signal, appearing around 185 ppm. The remaining signals will be in the aromatic region,
corresponding to the carbon atoms of the indazole and phenyl rings. The chemical shifts of the
indazole carbons can be predicted based on the substitution pattern.[1] The use of advanced
NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can
aid in distinguishing between CH, CHz, and CHs groups, although only CH groups and
quaternary carbons are present in the aromatic region of this molecule.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a
molecule, which corresponds to vibrational transitions of its bonds. Specific functional groups
have characteristic absorption frequencies.[2]

Experimental Protocol:

» Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or in
a suitable solvent.

e Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
e Record the spectrum over the range of 4000-400 cm~1.

Expected IR Data:

© 2026 BenchChem. All rights reserved. 4 /11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6148532/
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8276694?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Vibration

~3100-3000 Aromatic C-H stretch

~2850, ~2750 Aldehyde C-H stretch (Fermi doublet)
~1700 C=0 stretch (formyl)

~1600, ~1480 Aromatic C=C stretch

~1350 C-N stretch

~750 Aromatic C-H bend

Interpretation: The most prominent and diagnostic peak in the IR spectrum will be the strong
absorption around 1700 cm~1, characteristic of the carbonyl (C=0) stretching vibration of the
aldehyde.[3] The presence of a Fermi doublet, two weaker bands around 2850 and 2750 cm™1,
is also a key indicator of an aldehyde C-H bond. The aromatic C-H stretching vibrations will
appear above 3000 cm~1, and the aromatic C=C stretching vibrations will be observed in the
1600-1480 cm~1 region.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio
(m/z) of a molecule and its fragments. This allows for the determination of the molecular weight
and can provide clues about the molecular structure through fragmentation patterns.

Experimental Protocol:

 Introduce a small amount of the sample into the mass spectrometer via a suitable ionization
method (e.g., Electron lonization - El, or Electrospray lonization - ESI).

e Acquire the mass spectrum, which plots ion abundance versus m/z.

o For high-resolution mass spectrometry (HRMS), the exact mass can be determined, allowing
for the calculation of the molecular formula.

Expected Mass Spectrometry Data:
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miz Assignment

222 [M]* (Molecular lon)
221 [M-HJ*

194 [M-COJ*

116 [Indazole]*

77 [Phenyl]*

Interpretation: The molecular ion peak ([M]*) for 3-formyl-1-phenylindazole is expected at an
m/z of 222, corresponding to its molecular weight. A common fragmentation pathway for
aldehydes is the loss of a hydrogen radical, leading to a peak at m/z 221 ([M-H]*). Another
characteristic fragmentation is the loss of carbon monoxide (CO) from the formyl group, which
would result in a fragment at m/z 194. Further fragmentation of the indazole and phenyl rings
will lead to other characteristic peaks, such as at m/z 116 and 77.
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Figure 2: Plausible Mass Spectrometry Fragmentation Pathway.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary
suite of tools for the unambiguous structural elucidation of 3-formyl-1-phenylindazole. The
expected spectroscopic data presented in this guide, derived from the fundamental principles
of each technique and comparison with related structures, serves as a reliable roadmap for
researchers. The characteristic signals, including the aldehydic proton and carbon in NMR, the
strong carbonyl stretch in IR, and the specific fragmentation pattern in MS, collectively confirm
the presence of the key functional groups and the overall molecular architecture. This
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comprehensive spectroscopic analysis is an indispensable component of the quality control
and characterization workflow for this and other novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.researchgate.net/publication/256839353_New_C-3_Substituted_1H-_and_2H-Indazolephosphonic_Acid_Regioisomers_Synthesis_Spectroscopic_Characterization_and_X-Ray_Diffraction_Studies
https://www.dea.gov/sites/default/files/2020-07/Purification%20and%20Characterization%20of%203-Methyl-6-%5B3-(trifluoromethyl)-phenyl%5D-1%2C2%2C4-triazolo%5B4%2C3-b%5Dpyridazine%20%28CL%20218872%29.pdf
https://www.researchgate.net/publication/377699313_Chemical_composition_of_Phenolphthalein_determined_by_IR_spectroscopy
https://www.benchchem.com/product/b8276694?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC6148532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6148532/
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.researchgate.net/figure/R-spectrum-of-3-methyl-2-phenyl-indole_fig1_366275137
https://www.benchchem.com/product/b8276694/docs#spectroscopic-elucidation-of-3-formyl-1-phenylindazole-a-technical-guide
https://www.benchchem.com/product/b8276694/docs#spectroscopic-elucidation-of-3-formyl-1-phenylindazole-a-technical-guide
https://www.benchchem.com/product/b8276694/docs#spectroscopic-elucidation-of-3-formyl-1-phenylindazole-a-technical-guide
https://www.benchchem.com/product/b8276694/docs#spectroscopic-elucidation-of-3-formyl-1-phenylindazole-a-technical-guide
https://www.benchchem.com/product/b8276694?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8276694?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8276694?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

